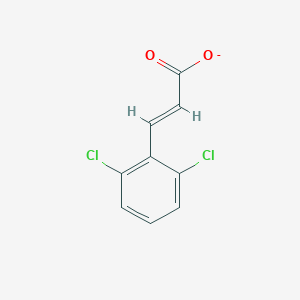

2,6-二氯肉桂酸

描述

2,6-Dichlorocinnamic acid is a chemical compound with the molecular formula C9H6Cl2O2 . It has a molecular weight of 217.05 g/mol . The IUPAC name for this compound is (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid . It is also known by other names such as 3-(2,6-Dichlorophenyl)acrylic acid and (E)-3-(2,6-Dichlorophenyl)acrylic acid .

Molecular Structure Analysis

The structure of 2,6-Dichlorocinnamic acid can be represented by different notations. The canonical SMILES notation is C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl and the isomeric SMILES notation is C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl . The InChI notation is InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ .

科学研究应用

合成和铜(II)配合物的表征:2,6-二氯肉桂酸已被用于合成和表征铜(II)配合物。这些配合物被研究其电子、光谱、磁性和热性质。其中一个配合物似乎是一种双金属配合物,具有经典的铜(II)乙酸盐结构 (Zoroddu & Cabras, 1987)。

在分子间相互作用中的作用:对6-氯-3,4-亚甲二氧基肉桂酸与2,4-和3,4-二氯肉桂酸的混合晶体的研究揭示了结构、拓扑化学和分子间相互作用的见解。这些分子中氯取代基的存在有利于在特定结构中结晶,这种结构由分子间堆叠的Cl ⋯ Cl相互作用和分子内堆叠的色散C ⋯ C相互作用所稳定 (Sarma & Desiraju, 1987)。

固态光二聚反应的研究:2,6-二氯肉桂酸还参与了对3,4-二氯肉桂酸固态光二聚反应的研究。这项研究探讨了碳氢化合物在光二聚过程中的参与以及特定类型二聚体的形成 (Nakanishi, Hirakawa & Nakanishi, 1979)。

在酶抑制动力学研究中的应用:在生物化学领域,像2,6-二氯肉桂酸这样的氯肉桂酸已被合成并用于研究其对蘑菇酪氨酸酶的抑制动力学。这些化合物显示出作为酪氨酸酶抑制剂的潜力,这在食品工业中很重要 (Hu et al., 2014)。

探索除草剂机制:此外,2,6-二氯肉桂酸被研究作为2,4-二氯苯氧乙酸/α-酮戊二酸双氧酶(TfdA)的潜在底物,这是参与除草剂2,4-二氯苯氧乙酸降解代谢的酶。这表明其在理解氯化除草剂代谢中的潜在作用 (Hotopp & Hausinger, 2001)。

安全和危害

2,6-Dichlorocinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . Use should be in a well-ventilated area or outdoors .

作用机制

Target of Action

The primary targets of 2,6-Dichlorocinnamic acid are currently not well-defined in the literature. This compound is a derivative of cinnamic acid, which is known to interact with various enzymes and receptors in the body. The specific targets of 2,6-dichlorocinnamic acid remain to be elucidated .

Mode of Action

One study suggests that 2,6-dichlorocinnamic acid and its esters undergo a process called photocyclization to yield 5-chlorocoumarin . This process involves the singlet excited state of the cis-isomer and an unstable ortho-quinomethylketen as the precursor

Biochemical Pathways

The biochemical pathways affected by 2,6-Dichlorocinnamic acid are not well-documented. Given its structural similarity to cinnamic acid, it may potentially influence similar pathways. Cinnamic acid derivatives are known to have antioxidant, anti-inflammatory, and anticancer properties, suggesting they may interact with pathways related to oxidative stress, inflammation, and cell proliferation . .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As a derivative of cinnamic acid, it may share some of its biological activities, including antioxidant, anti-inflammatory, and anticancer effects . .

Action Environment

Factors such as temperature, pH, and light conditions could potentially affect the stability and activity of the compound .

属性

IUPAC Name |

(E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPVGRCXMFBNAN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-89-1 | |

| Record name | 2-Propenoic acid, 3-(2,6-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5345-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

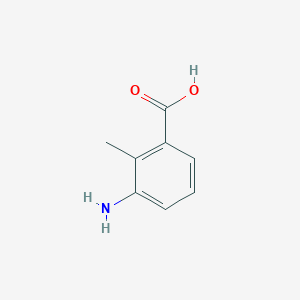

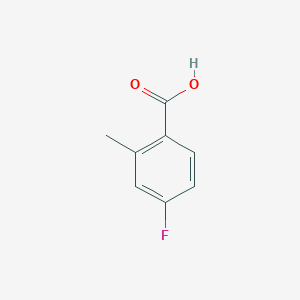

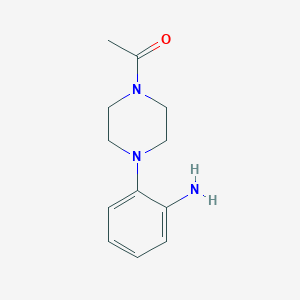

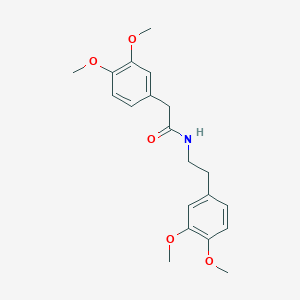

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

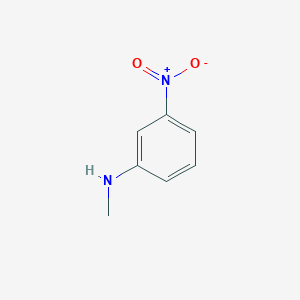

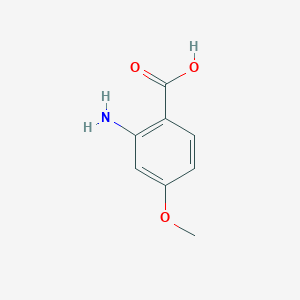

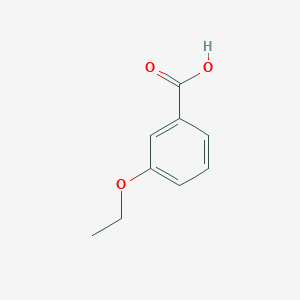

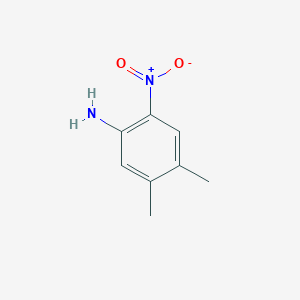

Feasible Synthetic Routes

Q1: What happens to 2,6-dichlorocinnamic acid and its esters when exposed to UV light?

A1: Upon exposure to UV light, 2,6-dichlorocinnamic acid and its esters undergo photocyclization, leading to the formation of 5-chlorocoumarin. This reaction involves the elimination of either hydrochloric acid (HCl) or an alkyl/aryl chloride (RCl) depending on the starting material [, ].

Q2: What is the proposed mechanism for this photocyclization reaction?

A2: Research suggests that the reaction proceeds through the singlet excited state of the cis-isomer of 2,6-dichlorocinnamic acid or its ester. This excited state then forms an unstable intermediate, an ortho-quinomethylketene, which subsequently undergoes cyclization and elimination to yield 5-chlorocoumarin [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。